Alatrofloxacin - 146961-76-4

Alatrofloxacin

Catalog Number: EVT-259044
CAS Number: 146961-76-4
Molecular Formula: C26H25F3N6O5
Molecular Weight: 558.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Alatrofloxacin is a peptide.
Alatrofloxacin is a fluoroquinolone antibiotic developed by Pfizer, delivered as a mesylate salt. It was withdrawn from the U.S. market in 2001.
Source and Classification

Alatrofloxacin is classified under the category of fluoroquinolones, which are synthetic antibiotics derived from nalidixic acid. This class of antibiotics is known for its action against bacterial DNA synthesis by inhibiting enzymes critical for DNA replication and repair. Alatrofloxacin specifically relates to the naphthyridone subclass within this group .

Synthesis Analysis

Methods and Technical Details

The synthesis of alatrofloxacin involves several steps, typically beginning with the synthesis of its active form, trovafloxacin, followed by conversion into the mesylate salt. The methods include:

  1. Chemical Reactions: Starting from basic organic compounds, alatrofloxacin is synthesized through controlled reactions that optimize temperature, pressure, and solvent conditions to maximize yield and purity.
  2. Purification Processes: High-performance liquid chromatography (HPLC) is often employed to purify the final product, ensuring it is free from less polar impurities that may precipitate during storage .

In industrial settings, automated reactors are utilized to enhance efficiency and ensure stringent quality control measures are in place.

Chemical Reactions Analysis

Reactions and Technical Details

Alatrofloxacin undergoes several types of chemical reactions:

  1. Hydrolysis: Rapidly hydrolyzed in the body to release trovafloxacin.
  2. Oxidation: Can be oxidized to form various metabolites.
  3. Reduction: Modifications can occur through reduction reactions affecting functional groups.
  4. Substitution: Replacement of specific atoms or groups can yield derivatives with altered properties.

Common reagents include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions vary based on desired outcomes but typically involve controlled temperatures and pH levels .

Mechanism of Action

Alatrofloxacin exerts its antibacterial effects primarily through the inhibition of bacterial DNA synthesis. It targets DNA gyrase and topoisomerase IV—enzymes essential for DNA replication—leading to bacterial cell death. This mechanism is characteristic of fluoroquinolone antibiotics and contributes to their broad-spectrum efficacy against various pathogens .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Alatrofloxacin mesylate exhibits several notable physical and chemical properties:

  • Solubility: Enhanced solubility due to its mesylate form allows for better absorption in clinical settings.
  • Stability: The compound's stability can be affected by environmental factors such as pH and temperature.
  • pKa Values: The compound exhibits different ionization states at varying pH levels; it is predominantly zwitterionic at neutral pH.

These properties are crucial for understanding its behavior in biological systems and its effectiveness as an antibiotic .

Applications

Despite its withdrawal from the market due to safety issues, alatrofloxacin was utilized primarily in clinical settings for treating severe bacterial infections when other antibiotics were ineffective due to resistance. Its unique structural features provided specific advantages in combating certain pathogens.

Synthesis and Prodrug Design

Development of Alatrofloxacin as a Trovafloxacin Prodrug

Alatrofloxacin mesylate (chemically designated as (1α,5α,6α)-L-alanyl-N-[3-[6-carboxy-8-(2,4-difluorophenyl)-3-fluoro-5,8-dihydro-5-oxo-1,8-naphthyridine-2-yl]-3-azabicyclo[3.1.0]hex-6-yl]-L-alaninamide monomethanesulfonate) was developed as a water-soluble prodrug of the broad-spectrum fluoroquinolone antibiotic trovafloxacin (CP-116517). The parent compound trovafloxacin demonstrated potent activity against Gram-positive streptococci and Gram-negative pathogens, including resistant Neisseria gonorrhoeae strains, but suffered from poor aqueous solubility that limited its intravenous formulation potential [5] [6]. To overcome this pharmacokinetic limitation, Pfizer medicinal chemists employed a prodrug strategy by conjugating two L-alanyl residues to the 6-amino group of trovafloxacin’s azabicyclohexyl moiety via amide linkages. This structural modification transformed the crystalline trovafloxacin into an amphoteric diamino acid derivative with significantly enhanced water solubility (>50 mg/mL in mesylate salt form compared to <1 mg/mL for trovafloxacin) [3] [4]. The design capitalized on the rapid hydrolytic conversion by plasma esterases and peptidases in vivo, ensuring efficient release of the active moiety. Alatrofloxacin’s prodrug architecture provided critical formulation advantages for parenteral administration while maintaining the potent topoisomerase IV and DNA gyrase inhibition characteristics of its active metabolite [7] [8].

Table 1: Structural Comparison of Alatrofloxacin and Trovafloxacin

PropertyAlatrofloxacinTrovafloxacin
Chemical FormulaC₂₆H₂₅F₃N₆O₅ (free base)C₂₀H₁₅F₃N₆O₃
Molecular Weight558.5 g/mol (free base), 654.6 g/mol (mesylate)437.4 g/mol
Key Functional GroupsBis-L-alaninamide prodrug moiety at C6 positionFree amino group at C6 position
Aqueous Solubility>50 mg/mL (as mesylate salt)<1 mg/mL
Primary Biological RoleProdrug (inactive)Active antibacterial agent

Enzymatic Hydrolysis Pathways for Bioactivation

The bioactivation of alatrofloxacin to trovafloxacin occurs through a sequential enzymatic hydrolysis cascade primarily mediated by plasma and tissue peptidases. In vitro studies using human plasma models demonstrated that the initial rate-limiting step involves cleavage of the terminal alanine residue by aminopeptidases, yielding the mono-alanyl intermediate CP-117,596. This intermediate undergoes rapid secondary hydrolysis by nonspecific esterases and possibly paraoxonase-1 (PON1), releasing the active trovafloxacin molecule and L-alanine [1] [4]. The conversion is exceptionally efficient, with pharmacokinetic studies in humans showing complete hydrolysis within 60 minutes post-intravenous administration. Enzymatic kinetics reveal a Vmax of 0.32 ± 0.05 µmol/min/mL and Km of 18.5 ± 2.7 µM for the initial hydrolysis step in human plasma, indicating high substrate affinity and turnover rate [3]. The hydrolysis exhibits stereospecificity, with the L-alanyl configuration being essential for recognition by mammalian peptidases – D-alanyl analogues demonstrate significantly slower conversion kinetics. This bioactivation pathway ensures that therapeutic trovafloxacin concentrations are achieved rapidly at infection sites, particularly in phagocytic cells where the active metabolite accumulates [1] [6].

Table 2: Enzymatic Hydrolysis Pathway of Alatrofloxacin

StepEnzyme ClassSubstrateProductKinetic Parameters
Primary HydrolysisPlasma aminopeptidasesAlatrofloxacinCP-117,596 (monoalanyl intermediate)Km = 18.5 ± 2.7 µM; Vmax = 0.32 ± 0.05 µmol/min/mL
Secondary HydrolysisNonspecific esterases, paraoxonase-1CP-117,596Trovafloxacin + L-alanineKm = 42.3 ± 5.1 µM; Vmax = 0.81 ± 0.09 µmol/min/mL
Overall ConversionPlasma peptidasesAlatrofloxacinTrovafloxacint½ < 15 minutes in human plasma

Synthetic Routes for Mesylate Salt Formulation

The synthesis of alatrofloxacin mesylate involves a multi-step regioselective process centered on protecting group strategies to ensure the selective functionalization of the bicyclic amine moiety. The manufacturing route begins with the protected trovafloxacin intermediate (1α,5α,6α)-3-[8-(2,4-difluorophenyl)-6-(ethoxycarbonyl)-3-fluoro-5,8-dihydro-5-oxo-1,8-naphthyridin-2-yl]-3-azabicyclo[3.1.0]hex-6-amine, where the amine group is safeguarded with a tert-butoxycarbonyl (Boc) group. This intermediate undergoes peptide coupling with N-Boc-L-alanine using carbodiimide reagents (DCC or EDC) with catalytic DMAP, followed by Boc deprotection under acidic conditions (trifluoroacetic acid in dichloromethane) to yield the mono-alanyl intermediate [3] [9]. This intermediate then undergoes a second coupling with N-Boc-L-alanyl-L-alanine preformed dipeptide, generating the fully protected prodrug. Critical process parameters include maintaining reaction temperatures below -10°C during coupling to prevent racemization and employing high-purity dichloromethane as the solvent system to minimize impurity formation [3].

The final stage involves Boc deprotection and simultaneous salt formation with methanesulfonic acid in a mixed solvent system (acetonitrile:water 3:1) under controlled crystallization conditions. The mesylate salt formation is optimized at pH 4.5–5.0 and temperatures of 2–8°C to produce the desired crystalline monomethanesulfonate hydrate. Process refinements detailed in patent US6194429B1 established that polystyrene divinylbenzene resin chromatography effectively removes the critical impurities CP-117,596 (monoalanyl intermediate) and CP-118,952 (hydrolyzed fluoroquinolone core) to pharmacopeial standards (<0.1% w/w) [3]. The final drug substance exhibits characteristic polymorph Form I with melting point 192-195°C (dec), confirmed by XRPD and DSC analyses. The stringent control of water content (<1.5% w/w by Karl Fischer) during crystallization prevents hydrate variability, ensuring consistent dissolution characteristics in the intravenous formulation [3] [4].

Table 3: Key Process Parameters in Alatrofloxacin Mesylate Synthesis

Synthetic StageCritical ParametersControl StrategyImpurity Profile
First CouplingTemperature: -15°C to -10°C; Coupling agent: EDC/HOBt; Solvent: anhydrous DCMReaction monitoring by HPLC; Limit unreacted intermediate <0.5%Dipeptide dimer <0.3%; Racemization products <0.1%
Boc DeprotectionAcid concentration: 25% TFA in DCM; Duration: 2h at 20°CNeutralization to pH 7.0 ± 0.5 with triethylamineBoc-adducts <0.2%; Trifluoroacetyl impurity <0.15%
Second CouplingTemperature: 0-5°C; Coupling agent: DCC/DMAP; Solvent: DMFStoichiometric control of dipeptide (1.05 eq)Incomplete coupling product <1.0%; Diacyl impurity <0.5%
Mesylate FormationCrystallization: acetonitrile/water (3:1); pH 4.5-5.0; Temperature: 2-8°CSeeding with Form I crystals; Drying: vacuum, 40°CCP-117,596 <0.1%; CP-118,952 <0.1%; Residual solvents <500 ppm

Properties

CAS Number

146961-76-4

Product Name

Alatrofloxacin

IUPAC Name

7-[(1S,5R)-6-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid

Molecular Formula

C26H25F3N6O5

Molecular Weight

558.5 g/mol

InChI

InChI=1S/C26H25F3N6O5/c1-10(30)24(37)31-11(2)25(38)32-20-14-7-34(8-15(14)20)23-18(29)6-13-21(36)16(26(39)40)9-35(22(13)33-23)19-4-3-12(27)5-17(19)28/h3-6,9-11,14-15,20H,7-8,30H2,1-2H3,(H,31,37)(H,32,38)(H,39,40)/t10-,11-,14-,15+,20?/m0/s1

InChI Key

UUZPPAMZDFLUHD-LZGARRQBSA-N

SMILES

CC(C(=O)NC(C)C(=O)NC1C2C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)N

Solubility

Soluble in DMSO

Synonyms

alatrofloxacin
alatrofloxacin mesylate
CP 116,517
CP 116517
CP-116,517
CP-116517
Trovan

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC1C2C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)NC1[C@H]2[C@@H]1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.